4,5-Dibromo-6-(trifluoromethyl)pyrimidine
Overview
Description
4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5HBr2F3N2 It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine typically involves the bromination of 6-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines, thiols, and alcohols. The reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the bromine atoms.
Coupling Reactions: The products are biaryl or aryl-vinyl compounds, depending on the coupling partner used.
Scientific Research Applications
4,5-Dibromo-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with biological targets through its bromine and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-6-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dibromo-5-(trifluoromethyl)pyrimidine
Comparison: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of two bromine atoms at positions 4 and 5 allows for selective substitution reactions, which may not be possible with other similar compounds .
Properties
IUPAC Name |
4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUCCQCFKEKSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458120 | |
Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-94-8 | |
Record name | 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=785777-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,5-dibromo-6-(trifluoromethyl)pyrimidine a useful building block in organic synthesis?
A1: this compound possesses two bromine atoms that can be selectively substituted via halogen-metal exchange reactions. [] This allows for the introduction of various functional groups at the 5-position of the pyrimidine ring. The presence of both the trifluoromethyl and bromine substituents enhances the stability of the intermediate 5-pyrimidyllithium species, leading to higher yields of desired products. [] For example, reacting this compound with isopropylmagnesium chloride or butyllithium followed by carboxylation yields the corresponding 5-carboxylic acid in high yield. []
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